4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
“4-(Trifluoromethoxy)phenylhydrazine hydrochloride” is an organic compound and a building block used in chemical synthesis . It appears as a white to light brown powder .
Molecular Structure Analysis
The molecular formula for “4-(Trifluoromethoxy)phenylhydrazine hydrochloride” is C7H8ClF3N2O . The InChI Key is KQXZVSQCMVKMBK-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
“4-(Trifluoromethoxy)phenylhydrazine hydrochloride” is a white to light brown powder . It is soluble in water .
Scientific Research Applications
Synthesis and Structural Studies
- 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride and related compounds are often synthesized for their potential in biological activities. For instance, a study reported the synthesis of a similar compound, 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide, highlighting its effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017).
Biological and Pharmaceutical Applications
- The compound’s variants have shown promising applications in the field of medicinal chemistry. For example, research into the synthesis of transannular- and spiro-substituted cyclotriphosphazenes, which include similar trifluoromethoxy groups, suggests potential utility in developing novel pharmaceuticals (Allcock et al., 1992).
Catalytic Properties
- Some derivatives of this compound are used as catalysts in chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid, a compound with a similar trifluoromethoxy functional group, has been used effectively as a catalyst for dehydrative amidation between carboxylic acids and amines (Wang et al., 2018).
Material Science and Organic Synthesis
- This compound and its derivatives also find use in organic synthesis and material science. A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) has been reported, demonstrating its versatility as a synthetic building block for new pharmaceuticals and materials (Feng & Ngai, 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-3-1-2-6-7(9)4-5-8(6)14;/h1-3,8H,4-5,14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVOVEJDWGMYRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2OC(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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